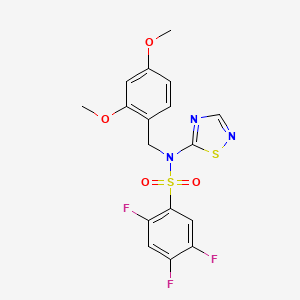
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Vue d'ensemble
Description
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3N3O4S2 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS No. 1235406-89-9) is a compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O4S2, and it features a complex structure that includes a thiadiazole moiety known for its diverse biological activity. The trifluoromethyl and dimethoxybenzyl groups contribute to its pharmacological properties.
Synthesis
The compound can be synthesized through various methods involving different reagents and conditions. For instance, one method involves the reaction of N-(2,4-dimethoxyphenyl)methyl-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide with caesium carbonate in dimethyl sulfoxide at room temperature . The yield of this reaction was reported to be around 45% .
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For example, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .
Anticancer Properties
A study highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). The IC50 values for some derivatives were reported as low as 2.44 µM against LoVo cells .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been explored. Certain compounds have shown promise in protecting against neurotoxicity in animal models. For instance, studies indicated that some derivatives could provide significant protection in seizure models when compared to standard treatments like diazepam .
Case Studies
- Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives for their anticancer effects. One compound showed an IC50 value of 23.29 µM against MCF-7 cells after a 48-hour incubation period .
- Neurotoxicity Assessment : In neurotoxicity studies using the rotarod test in rodents, certain thiadiazole derivatives displayed low toxicity profiles while maintaining anticonvulsant activity .
- Antimicrobial Testing : A comprehensive evaluation of various thiadiazole derivatives revealed that some exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVAGQIOVODUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732016 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235406-89-9 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














